1-Bromo-4-(cyclopropylsulfonyl)benzene
Overview
Description
1-Bromo-4-(cyclopropylsulfonyl)benzene is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of benzene, where a bromine atom is substituted at the para position and a cyclopropanesulfonyl group is attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopropylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(cyclopropanesulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Aromatic Substitution: The compound can react with nucleophiles, leading to the substitution of the bromine atom.
Oxidation and Reduction: The cyclopropanesulfonyl group can undergo oxidation or reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted benzene compounds .
Scientific Research Applications
1-Bromo-4-(cyclopropylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Chemical Biology: The compound is used in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylsulfonyl)benzene involves its reactivity towards various electrophiles and nucleophiles. The bromine atom and the cyclopropanesulfonyl group play crucial roles in determining the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(methylsulfonyl)benzene
- 1-Bromo-4-(ethylsulfonyl)benzene
- 1-Bromo-4-(propylsulfonyl)benzene
Uniqueness
1-Bromo-4-(cyclopropylsulfonyl)benzene is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct steric and electronic properties compared to other sulfonyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-4-cyclopropylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMDWOCBCVVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716492 | |
Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648906-28-9 | |
Record name | 1-Bromo-4-(cyclopropylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648906-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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